5-Bromo-4-cyclopropyl-1H-imidazole
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Overview
Description
5-Bromo-4-cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a cyclopropylamine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the imidazole ring .
Scientific Research Applications
5-Bromo-4-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-1H-imidazole: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1H-imidazole: Lacks the cyclopropyl group, affecting its chemical properties and applications.
4-Cyclopropyl-5-methyl-1H-imidazole: Contains a methyl group instead of bromine, resulting in different chemical behavior
Uniqueness
5-Bromo-4-cyclopropyl-1H-imidazole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H7BrN2 |
---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyl-1H-imidazole |
InChI |
InChI=1S/C6H7BrN2/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2,(H,8,9) |
InChI Key |
CJZZAOYDIIQZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CN2)Br |
Origin of Product |
United States |
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